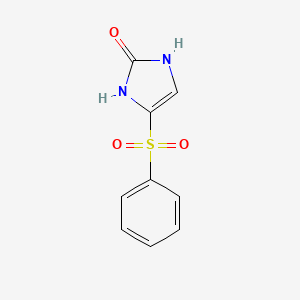

4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl functional group . They are used in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of phenylsulfonyl compounds often involves the reaction of a phenyl group with a sulfonyl group . The exact method can vary depending on the specific compounds being used.

Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds typically consists of a phenyl ring attached to a sulfonyl group . The exact structure can vary depending on the specific compound.

Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For example, they can undergo desulfitative functionalizations, which involve the breaking of a carbon-sulfur bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsulfonyl compounds can vary depending on their specific structure. For example, some phenylsulfonyl compounds are solid at room temperature .

Aplicaciones Científicas De Investigación

Antibacterial and Analgesic Activity

4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has been utilized in synthesizing compounds with notable antibacterial and analgesic properties. For instance, Rajesha et al. (2011) described the synthesis of compounds including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, which exhibited significant antibacterial activity against various bacteria and analgesic activity in mice (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).

Catalysis and Synthesis

This chemical is also involved in catalytic processes and synthesis of other compounds. Zolfigol et al. (2013) utilized a related compound, 1,3-disulfonic acid imidazolium hydrogen sulfate, in the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles (Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013).

Selective Epoxidation

Baeckvall et al. (1993) demonstrated the use of 2-(phenylsulfonyl) 1,3-dienes for selective epoxidation, providing a method for preparing monoepoxides from 1,3-dienes (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).

Synthesis of Fluorinated Compounds

Ranjbar‐Karimi et al. (2015) explored the reaction of 4-phenylsulfonyl tetrafluoropyridine with various nucleophiles, including amino-imidazole, contributing to the synthesis of fluorinated thiazolopyridine (Ranjbar‐Karimi, Danesteh, & Beiki-Shoraki, 2015).

Nonpeptide Inhibitors

Niwata et al. (1997) synthesized and evaluated 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors for human heart chymase, revealing significant inhibitory activity (Niwata, Fukami, Sumida, Ito, Kakutani, Saitoh, Suzuki, Imoto, Shibata, Imajo, Kiso, Tanaka, Nakazato, Ishihara, Takai, Yamamoto, Shiota, Miyazaki, Okunishi, Kinoshita, Urata, & Arakawa, 1997).

Structure and Interaction Studies

The structure and interactions of compounds involving this compound have been extensively studied. For example, Crozet et al. (2002) analyzed the structure and stabilizing interactions in compounds containing the phenylsulfonyl group (Crozet, Vanelle, Giorgi, & Gellis, 2002).

Antimicrobial Evaluation

Amani M. R. Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, which showed promising antimicrobial activity, exceeding the activity of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-1,3-dihydroimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-9-10-6-8(11-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLCWCVGUKQIMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)